(S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid
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Overview
Description
(S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid is a thiophene derivative with a unique structure that includes both amino and carboxylic acid functional groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their aromatic and heterocyclic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial in industrial settings to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene acts as an electron-rich aromatic system.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
(S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of (S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The thiophene ring’s aromatic nature also enables π-π interactions with other aromatic systems, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: Known for their antioxidant and antibacterial activities.
2-Aminothiophene-3-carboxylates: Used in the synthesis of isomeric thiophene derivatives.
Uniqueness
(S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and carboxylic acid groups, along with the thiophene ring, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9NO4S |
---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
5-[(2S)-2-amino-2-carboxyethyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO4S/c9-6(8(12)13)2-5-1-4(3-14-5)7(10)11/h1,3,6H,2,9H2,(H,10,11)(H,12,13)/t6-/m0/s1 |
InChI Key |
UYFUDDCSLFGVGW-LURJTMIESA-N |
Isomeric SMILES |
C1=C(SC=C1C(=O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(SC=C1C(=O)O)CC(C(=O)O)N |
Origin of Product |
United States |
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